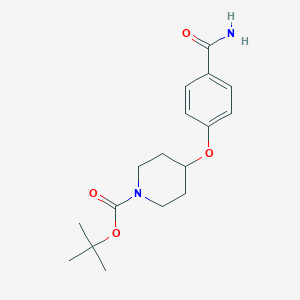

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Descripción general

Descripción

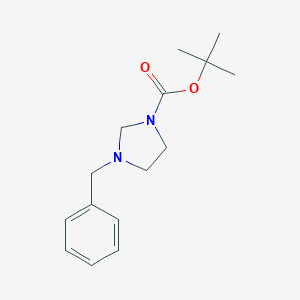

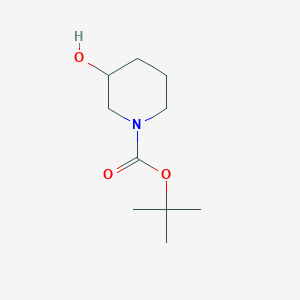

The compound tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a chemical entity that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse biological activities. The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions.

Synthesis Analysis

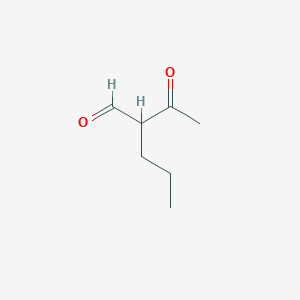

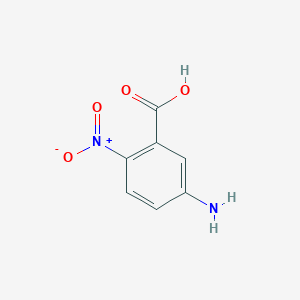

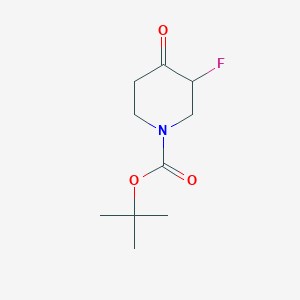

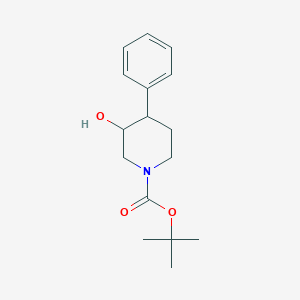

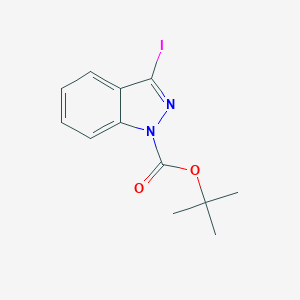

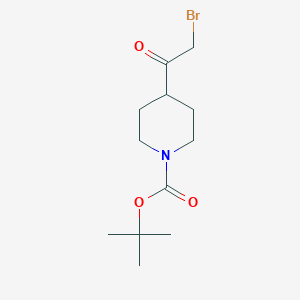

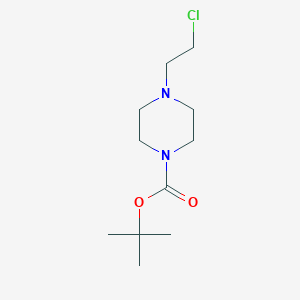

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple piperidine or piperidin-4-ylmethanol precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and LCMS, as well as single crystal X-ray diffraction analysis . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this type of compound . The molecular structure can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with potential biological activities. The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the modification of the piperidine scaffold and the introduction of pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing, intermolecular interactions, and conformation of the molecules can be studied using techniques like Hirshfeld surface analysis and fingerprint plots . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Aplicaciones Científicas De Investigación

Synthetic Routes and Industrial Production

A critical aspect of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate's scientific application lies in its role in synthesizing vandetanib, a therapeutic agent. The synthesis process involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the final product. This route is considered favorable due to its higher yield and commercial viability for large-scale manufacturing (W. Mi, 2015).

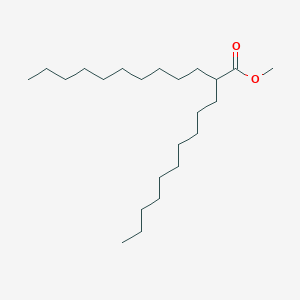

Environmental and Ecotoxicological Impact

Research into synthetic phenolic antioxidants (SPAs), which include molecules structurally related to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, has highlighted their widespread presence in the environment and potential human exposure routes. These compounds have been detected in various environmental matrices and have been linked to potential toxicological effects, including hepatic toxicity and endocrine disruption. Future studies are encouraged to explore the environmental behavior and toxicity of novel SPAs to mitigate potential pollution (Runzeng Liu & S. Mabury, 2020).

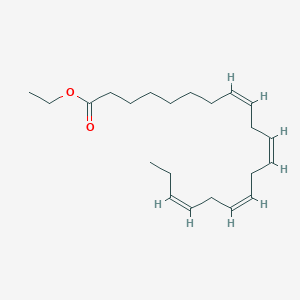

Biodegradation and Environmental Fate

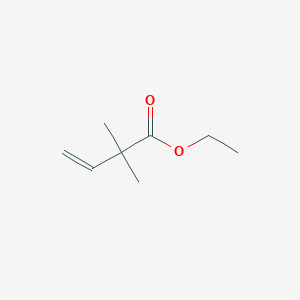

Understanding the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), provides insights into the broader class of chemicals that includes tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, offering potential pathways for mitigating environmental contamination. However, the specific biodegradation pathways and mechanisms for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate remain an area for further investigation (S. Thornton et al., 2020).

Alternative Substances and Health Impacts

The search for alternatives to bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the development of alternative substances, including tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate analogs. These alternatives are being evaluated for their carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential. The review highlights the need for comprehensive evaluations of alternative substances to ensure they do not pose similar or greater risks than the compounds they are replacing (Shalenie P. den Braver-Sewradj et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEPMWIIELZLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630192 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

CAS RN |

609781-33-1 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.